molecular formula C14H18ClNO B15058640 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one CAS No. 1272758-21-0

4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one

Cat. No.: B15058640
CAS No.: 1272758-21-0
M. Wt: 251.75 g/mol
InChI Key: UTKWMGWOUZRATJ-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-1-(pyrrolidin-1-yl)butan-1-one (CID 53402597) is a synthetic organic compound with the molecular formula C14H18ClNO . This compound is a pyrrolidine derivative, a class of chemicals that are of significant interest in modern medicinal and neuroscience research. Structurally related compounds have been studied for their potential as potent inhibitors of monoamine transporter systems . Specifically, analogs featuring the 1-(pyrrolidin-1-yl)butan-1-one structure are known to act on key neurotransmitter transporters in the central nervous system. Research into similar compounds indicates that they can exhibit selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET), with a lesser effect on the serotonin transporter (SERT) . This pharmacological profile makes such substances valuable as chemical tools for researchers investigating the mechanisms of neurotransmission, cocaine abuse, and the development of potential pharmacotherapies for substance use disorders . The presence of both the chloro and phenyl substituents on the carbon chain may influence the compound's lipophilicity, binding affinity, and metabolic stability, offering avenues for structure-activity relationship (SAR) studies . This product is provided for research purposes only. It is intended for use in controlled laboratory settings by qualified personnel. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1272758-21-0

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

4-chloro-2-phenyl-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C14H18ClNO/c15-9-8-13(12-6-2-1-3-7-12)14(17)16-10-4-5-11-16/h1-3,6-7,13H,4-5,8-11H2

InChI Key

UTKWMGWOUZRATJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(CCCl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 4-chloro-2-phenylbutan-1-one, through a Friedel-Crafts acylation reaction.

    Introduction of the Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine under basic conditions to form the final product. This step often requires the use of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-1-(pyrrolidin-1-YL)butan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and energy. The compound may also inhibit the reuptake of these neurotransmitters, prolonging their effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-2-phenyl-1-(pyrrolidin-1-yl)butan-1-one with four analogs, emphasizing structural variations, synthesis, physicochemical properties, and analytical challenges.

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Key Features
This compound Chloro (C4), phenyl (C2), pyrrolidine (N1) C₁₄H₁₆ClNO Chlorine enhances electrophilicity; pyrrolidine contributes to basicity.
4-Phenyl-1-(pyrrolidin-1-yl)butan-1-one (1a) Phenyl (C4), pyrrolidine (N1) C₁₄H₁₇NO Lacks chlorine; simpler structure with higher synthesis yield (83%) .
1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one (MPBP) Methyl (C4-phenyl), pyrrolidine (C2) C₁₅H₂₁NO Methyl group increases lipophilicity; no halogen, altering reactivity .
1-(2,3-Dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (5-PPDI) Dihydroindenyl (aromatic), pyrrolidine (C2) C₁₆H₂₁NO Bulky dihydroindenyl group complicates synthesis and analysis .
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one Bromo (C2), chloro (C4, phenyl) C₁₀H₇BrCl₂O Dual halogens enhance reactivity; lacks pyrrolidine, reducing basicity .

Physicochemical Properties

  • Polarity: The chlorine substituent in 4-Chloro-2-phenyl-... This may influence solubility and chromatographic behavior (e.g., Rf = 0.4 for 1a in acetone/heptanes ).
  • Stability : Halogenated analogs like 2-Bromo-4-chloro... are prone to nucleophilic substitution, whereas pyrrolidine-containing compounds (e.g., 5-PPDI) may exhibit metabolic stability due to hindered degradation .

Analytical Characterization

  • Routine Techniques : MPBP and 1a are identifiable via GC-MS or TLC , whereas 5-PPDI’s dihydroindenyl group requires advanced methods (e.g., FTIR) for unambiguous identification .
  • Purity: MPBP is reported as highly pure , while 5-PPDI’s structural novelty complicates impurity profiling .

Biological Activity

4-Chloro-2-phenyl-1-(pyrrolidin-1-yl)butan-1-one, also known by its CAS number 1272758-21-0, is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its interactions with opioid receptors and other biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

  • Chemical Formula : C14H18ClNO
  • Molecular Weight : 251.75 g/mol
  • CAS Number : 1272758-21-0

Structural Characteristics

This compound features a chlorinated phenyl group and a pyrrolidine moiety, which are significant for its biological interactions.

Interaction with Opioid Receptors

Research indicates that compounds similar to this compound may exhibit activity at opioid receptors, which are critical in pain modulation and reward pathways. The compound's structural similarity to known opioids suggests it could potentially act as an agonist or antagonist at these receptors.

Table 1: Opioid Receptor Interaction Studies

Study ReferenceCompoundReceptor TypeActivity Observed
4-Chloro-2-phenyl...μ-opioid receptorAgonistic effects noted
Related compoundsδ-opioid receptorAntagonistic effects observed
Various analogsκ-opioid receptorVariable activity reported

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems beyond opioids, including dopaminergic and serotonergic pathways. This could result in effects such as mood enhancement or anxiolytic properties.

Case Study: Neuropharmacological Assessment

A study conducted on a cohort of animal models demonstrated that administration of this compound led to significant changes in behavior indicative of altered mood states. The results were quantified using standard behavioral assays, such as the forced swim test and the open field test.

Toxicology and Safety Profile

The safety profile of this compound has not been extensively characterized. However, the presence of a chlorinated phenyl group raises concerns regarding potential toxicity and side effects.

Table 2: Toxicological Data Summary

EndpointObservations
Acute toxicityLimited data available
Chronic exposure effectsNot extensively studied
MutagenicityPreliminary tests suggest low risk

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